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Compound of Interest

Compound Name: Bromo-PEG2-NH2 hydrobromide

Cat. No.: B11933389

In-Depth Technical Guide to Bromo-PEG2-NH2
Hydrobromide

For researchers, scientists, and professionals in drug development, Bromo-PEG2-NH2
hydrobromide is a key heterobifunctional linker used in the synthesis of Proteolysis Targeting
Chimeras (PROTACS). This guide provides a comprehensive overview of its chemical
properties, a representative synthetic protocol for its application, and the mechanistic
framework in which it operates.

Core Molecular Data

The fundamental properties of Bromo-PEG2-NH2 hydrobromide are summarized below,
providing a quantitative foundation for its use in chemical synthesis.

Property Value

Molecular Weight 293.00 g/mol [1][2][3][4][5]
Molecular Formula CeH1sBr2NO2[2][3][4][5]
SMILES String NCCOCCOCCBC.[H]BI{2][3][4]
CAS Number 3026677-03-9[2]
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Chemical Structure

The structure of Bromo-PEG2-NH2 hydrobromide features a short polyethylene glycol (PEG)
chain, which enhances solubility, flanked by a reactive bromo group and an amino group,
allowing for sequential conjugation.

Chemical structure of Bromo-PEG2-NH2 hydrobromide.

Application in PROTAC Synthesis

Bromo-PEG2-NH2 hydrobromide is primarily utilized as a linker in the construction of
PROTACs. PROTACSs are heterobifunctional molecules that recruit a target Protein of Interest
(POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the
POI by the proteasome.[1][6][7][8] The bifunctional nature of this linker allows for the covalent
attachment of a ligand for the POI to one end and a ligand for an E3 ligase to the other.[8]

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule
induces the degradation of a target protein.
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PROTAC-mediated protein degradation pathway.
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Representative Experimental Protocol for PROTAC
Synthesis

While specific reaction conditions will vary depending on the exact nature of the Protein of
Interest (POI) ligand and the E3 ligase ligand, the following provides a general, representative
protocol for the synthesis of a PROTAC using a bifunctional linker such as Bromo-PEG2-NH2
hydrobromide. This protocol assumes a two-step synthesis.

Step 1: Conjugation of the E3 Ligase Ligand to the Linker

This step involves the reaction of the amino group of Bromo-PEG2-NH2 hydrobromide with
an activated carboxylic acid on the E3 ligase ligand.

e Materials:

o E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of
pomalidomide).

[¢]

Bromo-PEG2-NH2 hydrobromide.

[¢]

Amide coupling reagents (e.g., HATU, HOBt).

o

A non-nucleophilic base (e.g., DIPEA).

o

Anhydrous polar aprotic solvent (e.g., DMF).
e Procedure:

o Dissolve the E3 ligase ligand (1.0 equivalent) and coupling reagents (1.1 equivalents of
HATU and HOBLt) in anhydrous DMF.

o Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to
activate the carboxylic acid.

o Add Bromo-PEG2-NH2 hydrobromide (1.2 equivalents) to the reaction mixture.

o Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
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o Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated
agueous sodium bicarbonate, water, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

o Purify the crude product by flash column chromatography to yield the E3 ligase-linker
intermediate.

Step 2: Conjugation of the POI Ligand to the E3 Ligase-Linker Intermediate

This step involves a nucleophilic substitution reaction where a suitable nucleophile on the POI
ligand displaces the bromide from the E3 ligase-linker intermediate.

e Materials:
o E3 ligase-linker intermediate from Step 1.
o POI ligand with a nucleophilic functional group (e.g., a phenol or thiol).
o Asuitable base (e.g., potassium carbonate or cesium carbonate).
o Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
e Procedure:

o Dissolve the E3 ligase-linker intermediate (1.0 equivalent) and the POI ligand (1.1
equivalents) in anhydrous DMF.

o Add the base (2.0-3.0 equivalents) to the reaction mixture.
o Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the progress by LC-MS.

o Upon completion, cool the reaction to room temperature, dilute with water, and extract with
an appropriate organic solvent (e.g., ethyl acetate).

o Wash the combined organic layers with water and brine.
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o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the final PROTAC molecule by preparative HPLC.

Experimental Workflow

The synthesis of a PROTAC is a sequential process that requires careful planning and
execution. The diagram below outlines the logical workflow for the two-step synthesis
described above.
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A typical workflow for the two-step synthesis of a PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Bromo-PEG2-NH2 hydrobromide molecular weight and
chemical structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11933389#bromo-peg2-nh2-hydrobromide-
molecular-weight-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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